molecular formula C17H21N3O4S B10908197 1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid

1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B10908197
M. Wt: 363.4 g/mol
InChI Key: KQYOEPMBGKNTDJ-UHFFFAOYSA-N
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Description

1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a pyrano-thieno-pyridine core fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a thieno-pyridine derivative with a morpholine ring under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, reducing the overall production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of the pyrano-thieno-pyridine core with the morpholine ring provides a versatile scaffold for the development of new compounds with enhanced activity and selectivity.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxylic acid

InChI

InChI=1S/C17H21N3O4S/c1-17(2)7-9-10(8-24-17)14(20-3-5-23-6-4-20)19-15-11(9)12(18)13(25-15)16(21)22/h3-8,18H2,1-2H3,(H,21,22)

InChI Key

KQYOEPMBGKNTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C(=O)O)N)N4CCOCC4)C

Origin of Product

United States

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